molecular formula C22H17ClN2O5 B4097366 N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide

N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide

Cat. No.: B4097366
M. Wt: 424.8 g/mol
InChI Key: GTLGAVOHZKMVDX-UHFFFAOYSA-N
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Description

N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzamide group, and an oxopropan-2-yl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with 4-hydroxybenzamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Substituted derivatives with amines or thiols.

Scientific Research Applications

N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: A fungicide with a similar structural motif, used to control fungal diseases in agriculture.

    BF 500-3: A metabolite of pyraclostrobin with similar toxicity and chemical properties.

Uniqueness

N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-14(21(26)15-4-2-6-17(23)12-15)30-20-10-8-18(9-11-20)24-22(27)16-5-3-7-19(13-16)25(28)29/h2-14H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLGAVOHZKMVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide
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N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide
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N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide
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N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide
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N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide
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N-(4-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.